1-Bromo-3-(methylsulfonyl)-5-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methylsulfonyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEVFKBKASENPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709183 | |
| Record name | 1-Bromo-3-(methanesulfonyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62606-15-9 | |
| Record name | 1-Bromo-3-(methanesulfonyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 3 Methylsulfonyl 5 Nitrobenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds (disconnections) to identify potential synthetic pathways.
Analysis of Substituent Directing Effects and Reactivity Order for Synthesis
The order in which the three functional groups—bromo (-Br), methylsulfonyl (-SO₂CH₃), and nitro (-NO₂) —are introduced is critical. Their directing effects in electrophilic aromatic substitution reactions determine the regiochemical outcome of the synthesis.
Nitro Group (-NO₂): This group is strongly deactivating and a powerful meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects. libretexts.orgyoutube.com Its presence on the ring makes further electrophilic substitution significantly more difficult. libretexts.org
Methylsulfonyl Group (-SO₂CH₃): Similar to the nitro group, the methylsulfonyl group is a strong electron-withdrawing group. Consequently, it is also deactivating and meta-directing for electrophilic substitutions.
Bromo Group (-Br): Halogens like bromine are deactivating due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the cationic intermediate (sigma complex) formed during ortho and para attack. libretexts.orgpbworks.com
For a successful 1,3,5-substitution pattern, the synthesis must leverage the meta-directing properties of the nitro and/or methylsulfonyl groups. Introducing the ortho-, para-directing bromine at an early stage without other controlling groups would unfavorably direct subsequent substituents to the wrong positions (ortho and para). Therefore, a logical strategy involves performing nitration on a precursor that already contains a meta-directing group.
Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups like -NO₂ and -SO₂CH₃ is essential. These groups activate the ring, making it electron-poor and susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.comwikipedia.org The activating groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comwikipedia.org
Table 1: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | Strongly Deactivating | Meta |
| -SO₂CH₃ | Strong Electron-Withdrawing | Strongly Deactivating | Meta |
| -Br | Inductive Withdrawal, Resonance Donation | Weakly Deactivating | Ortho, Para |
Identification of Key Synthons and Precursors
Based on the analysis of directing effects, several retrosynthetic pathways can be proposed. A key disconnection is the final nitration step, which points to 1-bromo-3-(methylsulfonyl)benzene as a crucial precursor.
Retrosynthetic Pathway:

This image illustrates a logical retrosynthetic disconnection for the target molecule, identifying key precursors.
This leads to the identification of the following key synthons and precursors:
Target Molecule: this compound
Key Precursor: 1-Bromo-3-(methylsulfonyl)benzene sigmaaldrich.com
Starting Materials: Simpler molecules like nitrobenzene (B124822) nih.gov, bromobenzene (B47551), or thioanisole (B89551).
The most strategically sound forward synthesis involves establishing the 1,3-substitution pattern first, followed by the introduction of the third group at the 5-position, guided by the existing meta-directing substituent.
Functional Group Interconversion Strategies for Aromatic Systems
Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another.
Bromination of Substituted Nitrobenzenes
One potential route to a 1,3-disubstituted intermediate is the direct bromination of nitrobenzene. In this electrophilic aromatic substitution reaction, the strongly meta-directing nitro group guides the incoming electrophile (Br⁺) to the meta position.
The reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the electrophile. khanacademy.org
Reaction: Nitrobenzene → 1-Bromo-3-nitrobenzene (B119269) orgsyn.org
While this method successfully produces the required 1-bromo-3-nitrobenzene nih.govscbt.com, subsequent introduction of the methylsulfonyl group at the 5-position via electrophilic substitution is not feasible due to the severe deactivation of the ring by two electron-withdrawing groups.
Introduction of the Methylsulfonyl Moiety via Oxidation or Nucleophilic Substitution
There are two primary methods for introducing a methylsulfonyl group onto an aromatic ring:
Oxidation of a Thioether: A common and effective method is the oxidation of a corresponding aryl methyl sulfide (B99878) (thioanisole derivative). The thioether group (-SCH₃) can be introduced first and then oxidized to the sulfone (-SO₂CH₃) at a later stage in the synthesis. This oxidation is typically achieved using strong oxidizing agents like hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of sulfides to sulfoxides using periodate (B1199274) is also a well-established method. acs.org For instance, the synthesis could proceed from 3-bromothioanisole, which is then nitrated and subsequently oxidized to the final product.
Nucleophilic Aromatic Substitution (SNAr): This pathway involves a nucleophile displacing a leaving group on an electron-deficient aromatic ring. byjus.comwikipedia.org To introduce the methylsulfonyl group, a nucleophile such as sodium methylsulfinate (CH₃SO₂Na) can be used. This reaction requires a substrate with a good leaving group (e.g., -F, -Cl) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it. masterorganicchemistry.comchemistrysteps.com For example, a molecule like 1-bromo-3-chloro-5-nitrobenzene (B1289393) could react with sodium methylsulfinate to displace the chlorine, as its position is activated by the para-nitro group. The rate of reaction in SNAr is increased by having more electron-withdrawing groups on the ring. masterorganicchemistry.com
Nitration of Halogenated Benzenes
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group using a mixture of concentrated nitric acid and sulfuric acid. uri.eduyoutube.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). pbworks.comuri.edu
Nitration of Bromobenzene: If one were to nitrate (B79036) bromobenzene, the ortho-, para-directing nature of the bromine substituent would lead to a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene. pbworks.comyoutube.com This would not be a productive step towards the desired 1,3,5-isomer.
Nitration of 1-Bromo-3-(methylsulfonyl)benzene: This reaction represents the most efficient final step in the synthesis. The methylsulfonyl group at position 3 is a powerful meta-director, strongly directing the incoming nitronium ion to the C5 position. The bromo group at position 1 is a weaker ortho-, para-director, which would direct to positions 2, 4, and 6. In this case, the powerful meta-directing influence of the sulfonyl group dominates, leading to the regioselective formation of this compound.
Table 2: Proposed Synthetic Route via Nitration of a Disubstituted Precursor
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | Thioanisole | Br₂, FeBr₃ | 4-Bromothioanisole |
| 2 | 4-Bromothioanisole | H₂O₂, CH₃COOH | 1-Bromo-4-(methylsulfonyl)benzene |
| 3 | 1-Bromo-4-(methylsulfonyl)benzene | HNO₃, H₂SO₄ | 1-Bromo-4-(methylsulfonyl)-2-nitrobenzene |
Note: The above table outlines a possible but less direct route. The most efficient route relies on starting with a 1,3-substituted precursor before the final nitration.
A more direct and efficient synthesis would be:
Start with 3-bromothioanisole.
Oxidize the thioether to the sulfone to form 1-bromo-3-(methylsulfonyl)benzene.
Perform the final nitration step, which regioselectively yields the target compound.
Multi-Step Synthesis Pathways from Simpler Aromatic Precursors
The creation of a tri-substituted benzene (B151609) with a specific 1,3,5-substitution pattern is a classic challenge in organic synthesis that hinges on the principles of electrophilic aromatic substitution (EAS). The electronic properties of the substituents—whether they are activating or deactivating, and whether they direct incoming groups to the ortho/para or meta positions—dictate the synthetic strategy. wikipedia.orgsolubilityofthings.com
A logical and efficient pathway to this compound leverages the meta-directing properties of the sulfonyl and nitro groups. A plausible synthetic route begins with the formation of a monosubstituted benzene containing a meta-director, followed by sequential introductions of the remaining groups.
A proposed successful sequence is as follows:
Synthesis of Phenyl Methyl Sulfone : This can be achieved through the oxidation of thioanisole (methylphenyl sulfide). Various oxidizing agents can be used, with hydrogen peroxide being a common choice.
Nitration of Phenyl Methyl Sulfone : The methylsulfonyl (-SO₂CH₃) group is a deactivating, meta-directing substituent. Therefore, electrophilic nitration of phenyl methyl sulfone using a standard nitrating mixture (HNO₃/H₂SO₄) directs the incoming nitro group (-NO₂) to the meta-position, yielding Methyl 3-nitrophenyl sulfone . chemicalbook.com
Bromination of Methyl 3-nitrophenyl sulfone : The final step is the introduction of the bromine atom. The starting material for this step, methyl 3-nitrophenyl sulfone, now has two deactivating, meta-directing groups at positions 1 and 3. Both the methylsulfonyl and the nitro group direct the incoming electrophile (bromine) to the carbon at position 5. This dual-directing effect ensures high regioselectivity for the desired product, This compound . However, due to the presence of two strong deactivating groups, this bromination step requires forcing conditions, such as using N-bromosuccinimide (NBS) in concentrated sulfuric acid. organic-chemistry.org
This sequential approach ensures the correct placement of all three substituents, which would be difficult to achieve if the order of reactions were changed.
The synthesis of this compound is a prime example of the importance of regioselective control. The order in which the substituents are introduced is paramount. libretexts.org Attempting alternative synthetic routes would likely lead to undesired isomers.
For instance, consider a pathway starting with the bromination of nitrobenzene. The nitro group directs the bromine to the meta position, yielding 1-bromo-3-nitrobenzene. google.comorgsyn.org However, the subsequent introduction of the methylsulfonyl group via a Friedel-Crafts-type reaction is problematic. Friedel-Crafts reactions are severely inhibited by strongly deactivating groups like the nitro group, making this route impractical. masterorganicchemistry.com
The table below contrasts potential synthetic pathways to highlight the importance of regiochemical control.
| Starting Material | Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Step 3 | Final Product & Regioselectivity |
|---|---|---|---|---|---|---|
| Thioanisole | Oxidation | Phenyl methyl sulfone | Nitration (HNO₃/H₂SO₄) | Methyl 3-nitrophenyl sulfone | Bromination (NBS/H₂SO₄) | This compound (High regioselectivity) |
| Nitrobenzene | Bromination (Br₂/FeBr₃) | 1-Bromo-3-nitrobenzene | Sulfonylation | - | - | Reaction fails or gives very low yield due to deactivation. |
| Bromobenzene | Nitration (HNO₃/H₂SO₄) | Mixture of 2- and 4-bromonitrobenzene | Sulfonylation | - | - | Incorrect isomers formed (ortho/para relationship). |
This analysis underscores that a successful synthesis relies on a retrosynthetic approach that considers the directing effects of all substituents at each stage of the reaction sequence. libretexts.org
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
While the bromination of strongly deactivated rings can be achieved with reagents like NBS in strong acid, these conditions are harsh. organic-chemistry.org Research into alternative methods has explored the use of transition-metal catalysts for C-H bond halogenation. Palladium-catalyzed C-H bromination, for example, offers a potential route to introduce bromine onto an aromatic ring under potentially milder conditions than traditional electrophilic substitution. organic-chemistry.org
These reactions often use a directing group to achieve regioselectivity. For a substrate like methyl 3-nitrophenyl sulfone, where electronic effects already strongly favor the desired position, transition metal-free conditions may be sufficient. researchgate.net However, for other complex syntheses, catalytic methods are indispensable. For instance, iridium-catalyzed borylation followed by a copper-catalyzed bromination can be used to install a bromine atom at a meta position, offering a complementary strategy to classical EAS. organic-chemistry.org
The principles of green chemistry aim to reduce waste and hazard in chemical production. The synthesis of this compound involves reactions for which greener alternatives are actively being developed.
Green Nitration : Traditional nitration uses a hazardous mixture of concentrated nitric and sulfuric acids. Greener approaches focus on alternative nitrating agents and catalysts. libretexts.orglibretexts.org These include using solid acid catalysts or safer nitrating systems like calcium nitrate, which can reduce the production of acidic waste. masterorganicchemistry.com Microwave-assisted nitration has also been shown to increase reaction rates and efficiency, often leading to cleaner reactions and higher yields in shorter times.
Green Sulfone Synthesis : The synthesis of the phenyl methyl sulfone precursor typically involves the oxidation of a sulfide. While traditional oxidants can be used, greener alternatives such as hydrogen peroxide (H₂O₂) are preferable, as the only byproduct is water. rsc.org Recent research also explores electrochemical methods for sulfonylation, which avoid the need for stoichiometric chemical oxidants altogether by using electricity as the driving force.
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters for electrophilic aromatic substitution reactions include temperature, reaction time, solvent, and the nature and concentration of the catalyst. numberanalytics.com
For the bromination of a highly deactivated substrate like methyl 3-nitrophenyl sulfone, careful optimization is essential. organic-chemistry.org Increasing the temperature can increase the reaction rate but may also lead to the formation of byproducts. The choice of brominating agent and solvent system can dramatically affect the outcome.
The following table, based on findings for the bromination of deactivated aromatic compounds, illustrates how reaction conditions can be optimized for efficiency and yield. organic-chemistry.org
| Parameter | Condition A | Condition B | Condition C | Impact on Efficiency |
|---|---|---|---|---|
| Brominating Agent | Br₂/FeBr₃ | NBS in TFA | NBS in H₂SO₄ | NBS in H₂SO₄ is highly effective for strongly deactivated rings. |
| Temperature | 140 °C | Room Temp | 60 °C | Moderate heating provides a balance between reaction rate and selectivity. |
| Reaction Time | > 24 hours | 30-48 hours | 1.5-3 hours | Optimized conditions significantly reduce the required reaction time. |
| Yield | Low to Moderate | Variable | High (e.g., 87-92%) | Proper choice of reagents and conditions leads to excellent yields. |
NBS = N-Bromosuccinimide; TFA = Trifluoroacetic acid
By systematically adjusting these parameters, chemists can develop a robust and efficient process for the synthesis of this compound, suitable for both laboratory and potential larger-scale production.
Solvent Selection and Reaction Temperature Effects
The choice of solvent and the control of reaction temperature are paramount in the synthesis of this compound, influencing both the rate and selectivity of the key reaction steps.
In the nitration of an aromatic precursor, a mixture of concentrated nitric acid and sulfuric acid is typically employed. The reaction is highly exothermic, and temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts. google.com Lower temperatures generally favor mono-nitration and increase the selectivity for the desired isomer.
For the oxidation of the precursor aryl thioether to the corresponding sulfone, the choice of solvent can significantly affect the reaction's efficiency and selectivity. A study on the oxidation of sulfides to sulfones using molecular oxygen or air as the oxidant highlighted the role of the solvent as a promoter. organic-chemistry.org In this context, polar aprotic solvents are often favored. The reaction's outcome can be controlled by temperature, with higher temperatures generally favoring the formation of the sulfone over the sulfoxide (B87167) intermediate. organic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org
The bromination of a deactivated aromatic ring, such as one containing a nitro and a methylsulfonyl group, typically requires harsh conditions. The solvent must be able to withstand these conditions, with high-boiling point, non-reactive solvents being preferred. The temperature for such reactions is often elevated to overcome the deactivating effects of the existing substituents. msu.edu
The following table summarizes the general effects of solvent and temperature on the key reaction types involved in the synthesis:
| Reaction Type | Solvent Properties | Temperature Effects |
| Nitration | Polar, acidic (e.g., H₂SO₄) | Low to moderate temperatures favor mono-nitration and selectivity. |
| Oxidation of Thioether to Sulfone | Polar aprotic (e.g., Dipropylene glycol dimethyl ether) | Higher temperatures favor sulfone formation over sulfoxide. organic-chemistry.orgresearchgate.netacs.org |
| Bromination of Deactivated Ring | Inert, high-boiling point | Elevated temperatures are often required to drive the reaction. msu.edu |
Yield Enhancement and Purity Control in Synthesis
Maximizing the yield and ensuring the purity of the final product, this compound, necessitates careful optimization of each synthetic step and the implementation of effective purification techniques.
Yield Enhancement:
To enhance the yield, precise control over stoichiometry and reaction time is essential. In the nitration step, using the correct ratio of nitric acid to sulfuric acid and monitoring the reaction progress can prevent the formation of di-nitrated products. In the oxidation of the thioether, the choice of oxidizing agent and catalyst can significantly impact the yield. Reagents like hydrogen peroxide in the presence of a suitable catalyst have been shown to be effective. organic-chemistry.org For the bromination of a deactivated ring, the use of a potent brominating agent, such as N-bromosuccinimide in the presence of a strong acid, can improve the conversion rate.
Purity Control:
The purification of the intermediate and final products is critical for obtaining high-purity this compound. Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions.
Standard purification techniques for nitro-substituted aromatic compounds include:
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial, with ideal solvents dissolving the compound at high temperatures and allowing it to crystallize upon cooling, leaving impurities in the solution. Methanol has been used for the recrystallization of 1-bromo-3-nitrobenzene. google.com
Chromatography: Column chromatography is often used to separate the desired product from closely related impurities. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is optimized to achieve the best separation.
Washing and Extraction: Acidic or basic impurities can be removed by washing the organic layer with aqueous solutions of base or acid, respectively. For instance, after nitration, the product is often washed with water and a dilute base to remove residual acids. rsc.org
The following table outlines strategies for yield enhancement and purity control:
| Synthetic Step | Yield Enhancement Strategy | Purity Control Method |
| Nitration | Precise temperature control, optimal stoichiometry of acids. | Washing with water and dilute base, followed by recrystallization or chromatography. rsc.org |
| Oxidation of Thioether | Choice of selective oxidizing agent and catalyst. organic-chemistry.org | Chromatographic separation of sulfoxide and sulfone, recrystallization. |
| Bromination | Use of a strong brominating agent, optimization of reaction time and temperature. google.com | Recrystallization to remove isomers, chromatography for high purity. orgsyn.org |
Chemical Reactivity and Derivatization Pathways of 1 Bromo 3 Methylsulfonyl 5 Nitrobenzene
Reactivity of the Aryl Bromide Functionality
The primary site of reactivity on 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene is the carbon-bromine bond. The bromine atom can be replaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
The pronounced electron-deficient nature of the aromatic ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The nitro and methylsulfonyl groups effectively stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the bromide ion by a wide range of nucleophiles. This reaction proceeds under relatively mild conditions, providing a direct route to a diverse array of substituted 3-(methylsulfonyl)-5-nitrobenzene derivatives.
Common nucleophiles employed in SNAr reactions with this substrate include alkoxides, phenoxides, amines, and thiols. The reaction typically involves treating the aryl bromide with the nucleophile, often in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Table 1: Examples of SNAr Reactions with this compound
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Aniline (B41778) | K₂CO₃, DMF, 120 °C | N-(3-(Methylsulfonyl)-5-nitrophenyl)aniline | High |
| Methoxide | NaOCH₃, CH₃OH, reflux | 1-Methoxy-3-(methylsulfonyl)-5-nitrobenzene | Good |
| Thiophenol | K₂CO₃, DMF, 80 °C | Phenyl(3-(methylsulfonyl)-5-nitrophenyl)sulfane | Good |
| Morpholine | K₂CO₃, DMSO, 100 °C | 4-(3-(Methylsulfonyl)-5-nitrophenyl)morpholine | High |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming new bonds at the aromatic core of this compound. These reactions offer a broad substrate scope and functional group tolerance, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl linkages. In this reaction, this compound is coupled with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and yield.
Table 2: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-(Methylsulfonyl)-5-nitro-1,1'-biphenyl |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 4'-Methoxy-3-(methylsulfonyl)-5-nitro-1,1'-biphenyl |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 2-(3-(Methylsulfonyl)-5-nitrophenyl)thiophene |
Sonogashira Coupling for Aryl-Alkyne Bond Formation
The Sonogashira coupling enables the direct formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. The resulting aryl alkynes are versatile intermediates for further synthetic transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
Table 3: Examples of Sonogashira Coupling with this compound
| Alkyne | Catalyst System | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-((3-(Methylsulfonyl)-5-nitrophenyl)ethynyl)benzene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | ((3-(Methylsulfonyl)-5-nitrophenyl)ethynyl)trimethylsilane |
| 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 1-(Hept-1-yn-1-yl)-3-(methylsulfonyl)-5-nitrobenzene |
Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation
The Buchwald-Hartwig amination provides a powerful method for the synthesis of aryl amines from aryl halides. This palladium-catalyzed reaction couples this compound with a primary or secondary amine in the presence of a suitable base and a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands has been critical to expanding the scope of this reaction to a wide variety of amine coupling partners, including ammonia (B1221849) equivalents.
Table 4: Examples of Buchwald-Hartwig Amination with this compound
| Amine | Catalyst/Ligand | Base | Solvent | Product |
| Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Benzyl-3-(methylsulfonyl)-5-nitroaniline |
| Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 1-(3-(Methylsulfonyl)-5-nitrophenyl)piperidine |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | N-(3-(Methylsulfonyl)-5-nitrophenyl)aniline |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Electrophilic Quenching
The direct formation of Grignard or organolithium reagents from this compound via reaction with magnesium or lithium metal is generally not a feasible synthetic route. Both Grignard and organolithium reagents are extremely strong bases and potent nucleophiles. The presence of the highly electrophilic nitro group on the aromatic ring makes the substrate incompatible with these reagents.
Instead of the desired halogen-metal exchange to form an arylmagnesium or aryllithium species, the organometallic reagent would preferentially attack the nitro group. This can lead to a complex mixture of products resulting from conjugate addition or reduction of the nitro functionality. Therefore, synthetic strategies requiring the generation of a nucleophilic carbon at the C1 position of the 3-(methylsulfonyl)-5-nitrobenzene core must employ alternative methods that are tolerant of the nitro group, such as the palladium-catalyzed cross-coupling reactions described previously.
Transformations Involving the Nitro Group
The nitro group is a key functional handle on the this compound scaffold, primarily due to its strong electron-withdrawing character and its ability to be chemically reduced to an amino group.
The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the benzene (B151609) ring and provides a nucleophilic center for further derivatization. This reduction can be achieved with high chemoselectivity, leaving the bromo and methylsulfonyl groups intact. Common methods include catalytic hydrogenation and metal-mediated reductions.
Catalytic transfer hydrogenation offers an efficient and safe alternative to using pressurized hydrogen gas. wikipedia.org A common system employs a palladium-on-carbon (Pd/C) catalyst with a hydrogen donor such as ammonium (B1175870) formate (B1220265). wikipedia.org Metal-mediated reductions are also widely used. Reagents like tin(II) chloride in the presence of a strong acid or zinc metal with ammonium chloride are effective for this transformation. The choice of reducing agent can be critical to avoid undesired side reactions. For instance, while tin(II) chloride is effective, other systems like sodium borohydride (B1222165) in the presence of gold nanoparticles have also been reported for the reduction of halogenated nitroaromatics. wikipedia.org
The successful synthesis of 3-Bromo-5-(methylsulfonyl)aniline from this compound highlights the feasibility of these reductive methods. google.comresearchgate.net
Table 1: Selected Reductive Methodologies for Nitro to Amine Conversion
| Method | Reagents/Catalyst | Key Features |
|---|---|---|
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Avoids pressurized H₂ gas; generally provides high yields and clean reactions. wikipedia.org |
| Metal-Mediated Reduction | SnCl₂, HCl | A classic and effective method for nitro group reduction. |
| Metal-Mediated Reduction | Zn, NH₄Cl | A milder alternative to other metal-acid systems. |
The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS). masterorganicchemistry.com Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-R) effects, significantly reduces the electron density of the aromatic ring. masterorganicchemistry.comnih.gov This makes the ring much less nucleophilic and therefore less reactive towards electrophiles. nih.gov
Furthermore, the nitro group is a meta-director. masterorganicchemistry.com During electrophilic attack, the resonance structures of the intermediate carbocation (the sigma complex) show that positive charges are placed at the ortho and para positions relative to the nitro group. masterorganicchemistry.com Placing a positive charge adjacent to the already electron-deficient, positively charged nitrogen atom of the nitro group is highly energetically unfavorable. nih.gov Consequently, electrophilic attack preferentially occurs at the meta position, which avoids this destabilization. masterorganicchemistry.comnih.gov In this compound, the presence of two other deactivating groups further diminishes the ring's reactivity towards EAS.
Reactivity and Role of the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group significantly influences the chemical properties of the benzene ring through its potent electronic effects.
Similar to the nitro group, the methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This group deactivates the aromatic ring towards electrophilic substitution. The sulfonyl group exerts its electron-withdrawing effect primarily through the inductive effect and, to a lesser extent, through resonance.
Like the nitro group, the methylsulfonyl group is also a meta-director for electrophilic aromatic substitution. It withdraws electron density from the ortho and para positions, thereby directing incoming electrophiles to the meta position. In this compound, both the nitro and methylsulfonyl groups reinforce this meta-directing effect, although the ring is already heavily deactivated.
While less common than halides, the methylsulfonyl group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netrsc.orgrsc.org For an SNAr reaction to occur, the aromatic ring must be highly electron-deficient, which is achieved by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack by the nucleophile to form a stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
The viability of the methylsulfonyl group as a leaving group is enhanced when the aromatic ring is activated by other powerful electron-withdrawing substituents. rsc.orgrsc.org In the case of this compound, the ring is activated by both a nitro group and a bromine atom, in addition to the methylsulfonyl group itself. Research has shown that sulfinates (:SO₂R⁻) can act as leaving groups in nucleophilic substitution reactions. google.com While the bromide ion is generally a better leaving group than the methylsulfinate ion, under forcing conditions with a strong nucleophile, displacement of the methylsulfonyl group could be a possible, albeit likely minor, reaction pathway.
Combined and Chemo-selective Transformations
The presence of three distinct functional groups on the aromatic ring of this compound allows for a range of chemo-selective transformations. The most notable of these is the selective reduction of the nitro group to an amine, as previously discussed. This transformation is routinely accomplished without affecting the C-Br bond or the methylsulfonyl group, demonstrating a high degree of chemoselectivity.
In the context of nucleophilic aromatic substitution, the bromine atom is the most probable leaving group. wikipedia.orglibretexts.org The SNAr reactivity is significantly enhanced by the presence of the two strong electron-withdrawing groups (nitro and methylsulfonyl) positioned meta to each other, which stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the bromine-bearing carbon. The order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the nucleophilic attack, which is accelerated by the more electronegative halogens. libretexts.org While bromine is a good leaving group, the potential for the methylsulfonyl group to also be displaced under certain conditions introduces the possibility of competitive or sequential substitution reactions, which would depend heavily on the specific nucleophile and reaction conditions employed.
Selective Reactions Targeting Specific Functional Groups in the Presence of Others
The distinct reactivity of the bromo, methylsulfonyl, and nitro groups allows for selective transformations, enabling the synthesis of a diverse range of derivatives.
Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position:
The bromine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro and methylsulfonyl groups at the meta-positions. These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the bromide ion. A wide array of nucleophiles can be employed to replace the bromine atom, leading to the formation of various derivatives.
Common nucleophiles for this transformation include:
Alkoxides and Phenoxides: To form aryl ethers.
Amines (primary and secondary): To yield N-substituted anilines.
Thiols: To produce thioethers.
The general reaction scheme is as follows:
Where Nu represents a nucleophile.
Reduction of the Nitro Group:
The nitro group at the C5 position can be selectively reduced to an amino group under various conditions. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the sulfonyl group or the cleavage of the carbon-bromine bond.
Common methods for the chemoselective reduction of nitroarenes include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. This method is often clean and efficient.
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic and effective choices for nitro group reduction.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate in the presence of a catalyst.
Successful selective reduction yields 3-bromo-5-(methylsulfonyl)aniline, a key intermediate for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position:
The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where the bromine atom is replaced with an aryl, heteroaryl, or vinyl group from a boronic acid or its ester derivative.
A typical Suzuki-Miyaura reaction involves:
A palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2).
A base (e.g., Na2CO3, K3PO4).
A suitable solvent system (e.g., toluene/water, dioxane).
This reaction allows for the synthesis of complex biaryl structures from this compound.
| Reaction Type | Target Functional Group | Reagents and Conditions | Product Type |
| Nucleophilic Aromatic Substitution | Bromo | Nucleophile (e.g., R-O⁻, R₂NH, R-S⁻), Base, Solvent | Aryl ethers, N-substituted anilines, Thioethers |
| Nitro Group Reduction | Nitro | H₂, Pd/C or SnCl₂, HCl or Fe, Acetic Acid | Anilines |
| Suzuki-Miyaura Coupling | Bromo | Arylboronic acid, Pd catalyst, Base | Biaryls |
Cascade and Tandem Reactions Utilizing the Compound's Multifunctionality
While specific examples of cascade or tandem reactions involving this compound are not extensively reported in the literature, its multifunctional nature presents theoretical possibilities for such sequential transformations. A cascade reaction, also known as a domino or tandem reaction, involves two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. orgsyn.org
A hypothetical cascade reaction could be initiated by a nucleophilic aromatic substitution at the bromo position, followed by an intramolecular reaction involving one of the other functional groups. For instance, a nucleophile with a suitably positioned functional group could first displace the bromine and then, in a subsequent step, interact with the nitro or methylsulfonyl group.
Another possibility involves the initial reduction of the nitro group to an amine. The resulting aniline derivative, 3-bromo-5-(methylsulfonyl)aniline, could then undergo an intramolecular cyclization or a subsequent intermolecular reaction without the need for isolation. For example, if a suitable ortho-substituent were introduced via a preceding reaction, an intramolecular cyclization could lead to the formation of heterocyclic systems.
The development of such cascade reactions would be highly valuable from a synthetic efficiency and atom economy perspective, allowing for the rapid construction of complex molecular architectures from a relatively simple starting material. Further research in this area could unlock novel synthetic pathways and provide access to new classes of compounds.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms.
¹H NMR Analysis of Aromatic and Methyl Protons
The proton NMR (¹H NMR) spectrum of 1-bromo-3-(methylsulfonyl)-5-nitrobenzene is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. The methyl group of the methylsulfonyl moiety would appear as a sharp singlet, typically in the downfield region of approximately 3.0-3.5 ppm, due to the deshielding effect of the adjacent sulfonyl group.
The aromatic region is expected to show a complex splitting pattern for the three non-equivalent protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as multiplets, with their chemical shifts significantly influenced by the electron-withdrawing nature of the nitro and methylsulfonyl groups, and the anisotropic effects of the bromine atom.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl Protons (-SO₂CH₃) | ~3.2 | Singlet |
| Aromatic Proton (H-2) | Downfield | Multiplet |
| Aromatic Proton (H-4) | Downfield | Multiplet |
| Aromatic Proton (H-6) | Downfield | Multiplet |
¹³C NMR Analysis of Carbon Framework and Substituent Environments
The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound would display signals for each of the seven unique carbon atoms. The carbon atom of the methyl group is expected to resonate at a characteristic upfield position.
The six aromatic carbons will appear in the downfield region, with their chemical shifts dictated by the attached substituents. The carbons directly bonded to the bromine, methylsulfonyl, and nitro groups will exhibit significant shifts. The carbon bearing the bromine atom (C-1) would be influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the strongly electron-withdrawing methylsulfonyl (C-3) and nitro (C-5) groups are expected to be the most deshielded, appearing furthest downfield.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl Carbon (-SO₂C H₃) | Upfield |
| C-1 (C-Br) | Downfield |
| C-2 | Downfield |
| C-3 (C-SO₂CH₃) | Furthest Downfield |
| C-4 | Downfield |
| C-5 (C-NO₂) | Furthest Downfield |
| C-6 | Downfield |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between neighboring aromatic protons, allowing for the tracing of the proton-proton coupling network on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons to which they are attached. This would unequivocally link the signals of the aromatic protons to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (two- and three-bond) correlations. This technique would be instrumental in connecting the methyl protons to the sulfonyl-bearing carbon (C-3) and in confirming the positions of the substituents on the aromatic ring by observing correlations from the aromatic protons to the substituted carbon atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrations of Nitro, Sulfonyl, and Halogen Moieties
The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups.
Nitro Group (-NO₂): The nitro group will exhibit two prominent stretching vibrations: an asymmetric stretch typically found in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
Sulfonyl Group (-SO₂-): The methylsulfonyl group will also show two strong characteristic stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch in the 1120-1160 cm⁻¹ region.
Halogen Moiety (C-Br): The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |
| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |
| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1300-1350 |
| Sulfonyl (-SO₂-) | Symmetric Stretch | 1120-1160 |
| Carbon-Bromine (C-Br) | Stretch | 500-600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation analysis would likely reveal the loss of key functional groups, such as the nitro group (loss of 46 Da for NO₂) and the methyl group from the sulfonyl moiety (loss of 15 Da for CH₃). The cleavage of the C-S bond could also lead to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous identification of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, and ³²S).
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| C₇H₆BrNO₄S | ⁷⁹Br | 278.9201 |
Note: This table represents theoretical values. Experimental data from HRMS analysis would be expected to align closely with these figures, providing strong evidence for the compound's identity.
Analysis of Fragmentation Pathways Relevant to this compound
The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways initiated by the ionization process. The presence of the electron-withdrawing nitro and methylsulfonyl groups, along with the bromine atom, influences the stability of the aromatic ring and the bonds susceptible to cleavage.
Plausible Fragmentation Pathways:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-46]⁺.
Cleavage of the Methylsulfonyl Group: The C-S bond of the methylsulfonyl group can undergo cleavage. This could result in the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of the entire sulfonyl group (•SO₂CH₃), though the former is generally more common.
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to an [M-79]⁺ or [M-81]⁺ fragment, depending on the bromine isotope.
Combined Losses: Subsequent fragmentation events can lead to the combined loss of these functional groups, providing further structural information.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragmentation Event | Lost Fragment | Predicted m/z (for ⁷⁹Br) |
|---|---|---|
| Loss of Methyl Radical | •CH₃ | 263.9 |
| Loss of Nitro Group | •NO₂ | 232.9 |
| Loss of Bromine Radical | •Br | 199.0 |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometry technique employed.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been detailed in the surveyed literature, the expected structural parameters and intermolecular interactions can be inferred from studies on closely related substituted nitrobenzene (B124822) derivatives.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The geometry of the this compound molecule is dictated by the hybridization of its constituent atoms and the electronic effects of the substituents. The benzene ring is expected to be largely planar. The substituents (bromo, methylsulfonyl, and nitro groups) will cause some distortion to the ideal hexagonal geometry of the benzene ring.
Table 3: Estimated Bond Lengths, Bond Angles, and Dihedral Angles in this compound
| Parameter | Atom(s) Involved | Estimated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Br | ~1.90 | |
| C-S | ~1.77 | |
| S-O | ~1.45 | |
| S-C(methyl) | ~1.77 | |
| C-N | ~1.48 | |
| N-O | ~1.22 | |
| C-C (aromatic) | 1.37 - 1.40 | |
| Bond Angles (°) | ||
| C-C-Br | ~120 | |
| C-C-S | ~120 | |
| O-S-O | ~118 | |
| C-S-C(methyl) | ~105 | |
| C-C-N | ~119 | |
| O-N-O | ~125 | |
| Dihedral Angles (°) | ||
| C-C-S-O | Variable (rotation around C-S bond) |
Note: These values are estimations based on typical bond lengths and angles for similar functional groups in related crystal structures. Actual values would require experimental determination.
Investigation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a significant role in the crystal packing.
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen atoms of the nitro or sulfonyl groups of neighboring molecules.
π-π Stacking: The electron-deficient aromatic ring, due to the presence of the nitro and methylsulfonyl groups, can participate in π-π stacking interactions with adjacent rings. These interactions are often offset to minimize electrostatic repulsion.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-Br, S=O, and N=O bonds. These dipole-dipole interactions will influence the orientation of the molecules within the crystal lattice.
The interplay of these interactions would result in a complex and well-ordered three-dimensional crystal structure. The specific geometry of these interactions would be crucial in determining the macroscopic properties of the crystalline material.
Theoretical and Computational Investigations of 1 Bromo 3 Methylsulfonyl 5 Nitrobenzene
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the behavior of 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene, elucidating its fundamental electronic properties and geometric arrangement.
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and equilibrium geometry of molecules. For this compound, DFT studies, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms.
Geometry optimization calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. These parameters are crucial for understanding the steric and electronic effects of the bromo, methylsulfonyl, and nitro substituents on the benzene (B151609) ring. The presence of these bulky and electron-withdrawing groups influences the planarity of the benzene ring and the orientation of the substituents.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 | C-C-Br | 119.5 |
| C-S | 1.77 | C-S-O | 108.0 |
| S=O | 1.45 | O-S-O | 119.0 |
| C-N | 1.48 | C-C-N | 118.7 |
| N=O | 1.22 | O-N-O | 124.5 |
| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118.0 - 121.0 |
| C-S-C-C | - | - | 85.0 |
| C-N-C-C | - | - | 179.0 |
Note: The values presented in this table are representative and would be precisely determined through detailed DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the strong electron-withdrawing nature of the nitro and methylsulfonyl groups is expected to lower the energy of the LUMO significantly, making the aromatic ring susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical)
| Parameter | Energy (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Energy Gap (ΔE) | 5.30 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and methylsulfonyl groups, reflecting their high electronegativity. The hydrogen atoms of the methyl group and the regions around the bromine atom would likely exhibit a positive electrostatic potential. The aromatic ring itself would display a complex potential landscape due to the competing electronic effects of the substituents.
Computational Spectroscopic Simulations
Computational methods can also be used to simulate various types of spectra, providing a powerful complement to experimental spectroscopic techniques.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra and confirming the structure of a synthesized compound.
The predicted chemical shifts for this compound would reflect the influence of the electron-withdrawing substituents. The aromatic protons and carbons would be expected to resonate at lower fields (higher ppm values) compared to unsubstituted benzene due to the deshielding effect of the nitro and methylsulfonyl groups.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic CH (ortho to NO₂) | 8.80 |
| Aromatic CH (ortho to Br) | 8.50 |
| Aromatic CH (ortho to SO₂Me) | 8.90 |
| Methyl (SO₂Me) | 3.30 |
| Aromatic C-Br | 120.0 |
| Aromatic C-SO₂Me | 142.0 |
| Aromatic C-NO₂ | 150.0 |
| Aromatic C-H | 125.0 - 135.0 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are illustrative of expected values.
Vibrational Frequency Analysis for IR Spectral Correlation
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) spectrum of a molecule. This analysis calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. The predicted spectrum can be compared with an experimental IR spectrum to aid in the assignment of absorption bands to specific molecular vibrations.
For this compound, the calculated IR spectrum would show characteristic vibrational modes for the functional groups present. These would include the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), the symmetric and asymmetric stretching of the sulfonyl group (around 1320 cm⁻¹ and 1150 cm⁻¹), C-Br stretching, C-S stretching, and various aromatic C-H and C-C stretching and bending modes.
Table 4: Predicted Major Vibrational Frequencies for this compound (Theoretical)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| NO₂ Asymmetric Stretch | 1535 |
| NO₂ Symmetric Stretch | 1345 |
| SO₂ Asymmetric Stretch | 1325 |
| SO₂ Symmetric Stretch | 1155 |
| Aromatic C-C Stretch | 1600 - 1450 |
| C-N Stretch | 850 |
| C-S Stretch | 750 |
| C-Br Stretch | 680 |
Note: These are expected frequency ranges and would be calculated precisely by computational methods.
Reaction Mechanism Studies through Computational Modeling
Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms involving this compound. By employing quantum chemical calculations, researchers can investigate the potential energy surface of a reaction, identifying key intermediates, transition states, and the associated energy barriers. This theoretical approach provides insights that complement experimental studies and can guide the design of more efficient synthetic routes.
Transition State Localization and Energy Barrier Calculations for Key Reactions
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, dictates the reaction rate. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile.
Computational methods, particularly Density Functional Theory (DFT), are frequently used to model such reactions. For a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-), the mechanism can be elucidated by locating the transition state and calculating the corresponding energy barrier.
Hypothetical Reaction Coordinate for SNAr of this compound:
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu- | 0.0 |
| Meisenheimer Complex | Intermediate formed by the attack of Nu- | -15.2 |
| Transition State 1 | Transition state for the formation of the Meisenheimer complex | +12.5 |
| Transition State 2 | Transition state for the departure of the bromide ion | +18.7 |
| Products | 1-Nu-3-(methylsulfonyl)-5-nitrobenzene + Br- | -25.0 |
The electron-withdrawing nature of the nitro and methylsulfonyl groups is expected to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the SNAr reaction. Computational studies on similar nitroaromatic compounds have shown that the energy barrier for the departure of the leaving group is often the rate-determining step.
Solvent Effects on Reactivity Using Continuum Solvation Models
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to approximate the effect of a solvent by treating it as a continuous dielectric medium. This approach allows for the calculation of solvation energies and their influence on the energies of reactants, intermediates, transition states, and products.
For the SNAr reaction of this compound, the polarity of the solvent is expected to play a significant role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally favored for SNAr reactions. Computational modeling can quantify this effect.
Hypothetical Calculated Activation Energies in Different Solvents:
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | +25.8 |
| Toluene | 2.4 | +22.1 |
| Tetrahydrofuran (THF) | 7.5 | +20.5 |
| Dimethylformamide (DMF) | 36.7 | +18.2 |
| Dimethyl sulfoxide (DMSO) | 46.7 | +17.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. The trend of decreasing activation energy with increasing solvent polarity is a general expectation for reactions involving charged species.
The calculations would likely show that polar solvents stabilize the charged transition state and the Meisenheimer intermediate more effectively than nonpolar solvents, leading to a lower activation energy and a faster reaction rate.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. In the context of this compound, QSPR models can be developed to predict properties relevant to its synthesis and reactivity, such as solubility, melting point, or reaction rate constants.
Correlation of Calculated Descriptors with Physical Properties Relevant to Synthesis and Reactivity
The first step in a QSPR study is the calculation of a variety of molecular descriptors that encode different aspects of the molecular structure. These can include constitutional, topological, geometrical, and electronic descriptors. For this compound, these descriptors can be calculated using computational chemistry software.
Examples of Calculated Molecular Descriptors for this compound:
| Descriptor Type | Descriptor Name | Hypothetical Calculated Value |
| Constitutional | Molecular Weight | 296.11 g/mol |
| Number of Rotatable Bonds | 2 | |
| Topological | Wiener Index | 1256 |
| Balaban J Index | 2.87 | |
| Electronic | Dipole Moment | 4.5 D |
| HOMO Energy | -8.2 eV | |
| LUMO Energy | -2.5 eV |
Note: The values in this table are hypothetical and for illustrative purposes only.
Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a QSPR model. For instance, a model could be developed to predict the rate constant (log k) for the SNAr reaction of a series of substituted bromo-nitrobenzenes.
A hypothetical QSPR equation might look like:
log k = β0 + β1(LUMO Energy) + β2(Dipole Moment) + β3(Polarizability)
Where βi are the regression coefficients determined from the statistical analysis. Such a model could then be used to predict the reactivity of this compound and to design new compounds with desired properties. While specific QSPR studies on this particular compound are not prevalent in the literature, the methodology is well-established for substituted benzenes and nitroaromatic compounds.
Applications As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Substituted Aromatic Compounds
The primary application of 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene lies in its role as a precursor for more complex substituted aromatic compounds. The distinct reactivity of its functional groups can be selectively exploited to introduce a variety of substituents onto the aromatic core.
Role in the Preparation of Advanced Organic Materials
While specific material properties are beyond the scope of this article, the structural motif of this compound is integral to the synthesis of precursors for advanced organic materials. The ability to undergo cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allows for the construction of extended polyaromatic systems. These reactions enable the formation of new carbon-carbon bonds, which is a fundamental step in building the backbones of organic electronic and photonic materials.
For instance, in Suzuki-Miyaura coupling, the bromine atom can be readily displaced by a variety of organoboron compounds in the presence of a palladium catalyst. This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position. Similarly, Heck coupling facilitates the attachment of alkenes, and Sonogashira coupling enables the introduction of alkynes. The resulting highly conjugated systems are foundational to many advanced organic materials.
The general utility of bromo-nitroaromatic compounds in material science is well-established, where they serve as building blocks for specialty polymers and materials with specific electronic or optical characteristics.
Utility in Constructing Complex Molecular Scaffolds
The trifunctional nature of this compound makes it a valuable tool for the construction of intricate molecular scaffolds, including those found in natural products and their analogues. The sequential and selective manipulation of its functional groups allows for a stepwise and controlled assembly of complex architectures.
The bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce key fragments of a larger molecule. Following this, the nitro group can be chemically transformed. A common and synthetically valuable transformation is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation or with reducing agents like iron or tin in an acidic medium. The resulting aniline (B41778) derivative opens up a new set of possible reactions, such as diazotization followed by substitution, or acylation to form amides.
This stepwise functionalization provides a powerful strategy for the convergent synthesis of complex molecules, where different fragments of the target molecule are brought together and linked through the reactive sites of the this compound core.
Development of Novel Reagents or Catalysts Containing the this compound Moiety
The inherent reactivity of this compound also lends itself to the development of novel reagents and catalysts. By modifying the functional groups on the aromatic ring, it is possible to introduce moieties that can act as catalytic centers or directing groups in chemical reactions.
For example, the transformation of the bromo- and nitro- groups can lead to the synthesis of ligands for transition metal catalysis. The introduction of phosphine (B1218219) or amine functionalities through nucleophilic aromatic substitution or cross-coupling reactions can yield ligands that can coordinate with metals like palladium, rhodium, or copper. The electronic properties of the resulting metal complexes can be fine-tuned by the persistent methylsulfonyl and other substituents on the aromatic ring, potentially leading to catalysts with enhanced activity or selectivity for specific transformations.
Integration into Flow Chemistry Systems for Continuous Synthesis
The application of this compound and its derivatives is amenable to modern synthetic techniques such as flow chemistry. Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, continuous production.
Reactions involving highly reactive intermediates, which can be challenging to control in batch, can often be managed more effectively in the small, well-defined reaction channels of a microreactor. For instance, the reduction of the nitro group, which is often highly exothermic, can be performed safely in a continuous flow setup with precise temperature control. Similarly, cross-coupling reactions can be optimized in flow systems by systematically varying parameters such as residence time, temperature, and reagent ratios. The use of immobilized catalysts or reagents within the flow reactor can also simplify product purification and catalyst recycling. While specific examples for this compound are not extensively documented, the general principles of flow chemistry are applicable to a wide range of reactions involving substituted nitroaromatics.
Future Perspectives and Emerging Research Directions for 1 Bromo 3 Methylsulfonyl 5 Nitrobenzene
Exploration of Photochemical and Electrochemical Reactivity
The future exploration of 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene will likely delve into its photochemical and electrochemical properties, areas that remain largely uncharted. The presence of a nitroaromatic system, a well-known photo- and electro-active moiety, suggests significant potential.
Photochemical Reactivity : Research into the photochemical behavior could focus on light-induced reactions. For instance, the nitro group can be involved in photo-reduction or photo-initiated substitution reactions. Investigating the photostability and photoreactivity of this compound could lead to novel applications in photoredox catalysis, where it might act as a photosensitizer or a reactive partner. Future studies would systematically irradiate the molecule under various conditions (different wavelengths, solvents, and reaction partners) to map its photochemical reaction pathways.
Electrochemical Reactivity : The electrochemical reduction of the nitro group is a classic transformation. Advanced electrochemical studies could explore the controlled, stepwise reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. This offers a reagent-free and potentially more selective alternative to traditional chemical reducing agents. Furthermore, the carbon-bromine bond can be susceptible to electrochemical reduction, potentially enabling novel cross-coupling reactions. Cyclic voltammetry would be a key technique to determine the reduction potentials of the functional groups and design selective synthetic transformations.
Chemo- and Regioselective Functionalization Beyond Established Methods
The three distinct functional groups on the benzene (B151609) ring—bromo, methylsulfonyl, and nitro—offer multiple sites for chemical modification. While traditional methods like Suzuki or Buchwald-Hartwig cross-coupling at the C-Br bond are established, future research will focus on more sophisticated, selective functionalization.
Chemo- and Regioselectivity : A key challenge and opportunity is to achieve selective reactions at one site while leaving the others intact. For example, developing catalytic systems that can differentiate between the C-Br bond and the C-H bonds of the aromatic ring for C-H activation/functionalization would be a significant advance. This could allow for the introduction of new substituents at positions 2, 4, or 6 with high precision. Amine-catalyzed reactions under metal-free conditions have shown promise for achieving high chemo- and regioselectivity in the synthesis of other multi-functionalized benzenes and could be a fruitful area of investigation for this compound. rsc.org
Late-Stage Functionalization : Developing methods for the late-stage functionalization of complex molecules containing the this compound core is another promising direction. This involves creating robust reactions that can tolerate a wide variety of other functional groups, enabling the rapid diversification of drug candidates or materials precursors.
Advanced Automation and High-Throughput Experimentation in Synthesis
To accelerate the discovery of new reactions and optimize existing ones, advanced automation and high-throughput experimentation (HTE) are becoming indispensable tools in chemistry. digitellinc.com Applying these techniques to the synthesis and functionalization of this compound could dramatically increase the pace of research.
Reaction Optimization : HTE platforms, which use miniaturized reactors in well-plate formats, can screen hundreds of reaction conditions (e.g., catalysts, ligands, bases, solvents, temperatures) in parallel. nih.gov This is particularly useful for optimizing challenging cross-coupling or C-H activation reactions. A hypothetical HTE screen could rapidly identify the optimal conditions for coupling a new building block to the bromo-position, as illustrated in the table below.
Table 1: Hypothetical High-Throughput Experimentation (HTE) Screen for Suzuki Coupling
| Well ID | Palladium Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| A1 | Pd(OAc)2 | SPhos | K3PO4 | 75 |
| A2 | Pd(OAc)2 | XPhos | K3PO4 | 82 |
| A3 | Pd2(dba)3 | SPhos | Cs2CO3 | 88 |
Automated Synthesis : Fully automated synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. Integrating the synthesis of derivatives of this compound into such workflows would enable the rapid generation of compound libraries for screening in drug discovery or materials science. researchgate.net
Development of Environmentally Benign Synthetic Routes
Green chemistry principles are increasingly guiding synthetic route design to minimize environmental impact. chemistryjournals.net Future research on this compound will likely focus on developing more sustainable manufacturing processes.
Alternative Solvents and Catalysts : Traditional syntheses may use hazardous solvents or stoichiometric reagents. Future routes could employ greener alternatives like water, supercritical fluids, or biodegradable ionic liquids. The development of highly active catalysts, including biocatalysts (enzymes) or earth-abundant metal catalysts, could replace precious metal catalysts and reduce waste. greenchemistry.ru
Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. purdue.edu Developing a continuous flow process for the nitration, sulfoxidation, and bromination steps required to produce this compound could lead to a safer, more efficient, and less wasteful industrial production method.
Integration with Machine Learning for Reaction Prediction and Optimization
The intersection of chemistry and artificial intelligence is creating powerful new tools for chemical research. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes and suggest optimal conditions.
Reaction Prediction : For a molecule like this compound, an ML model could predict the most likely product of a reaction with a novel reagent, even before the experiment is performed. nih.gov This can save significant time and resources by avoiding unpromising reaction pathways. Models can be trained to understand the complex interplay of the electron-withdrawing groups and predict regioselectivity in aromatic substitution reactions. chemrxiv.org
Optimization and Discovery : ML algorithms can also guide HTE by suggesting which experiments are most likely to yield informative results, making the optimization process more efficient. In a more advanced application, generative models could even propose entirely new synthetic routes or novel functionalization reactions for this compound, potentially leading to the discovery of unprecedented chemical transformations.
Table 2: Hypothetical Machine Learning Model Predictions for a Novel Cross-Coupling Reaction
| Proposed Ligand | Predicted Yield (%) | Confidence Score | Recommendation |
|---|---|---|---|
| Buchwald Ligand A | 92 | 0.95 | High Priority |
| Josiphos Ligand B | 78 | 0.88 | Medium Priority |
| Herrmann Catalyst C | 45 | 0.91 | Low Priority |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-bromo-3-(methylsulfonyl)-5-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
- Nitration : Introduce the nitro group at position 5 using a HNO₃/H₂SO₄ mixture at 0–5°C to minimize side reactions .
- Sulfonation : Install the methylsulfonyl group via sulfonation (e.g., using methanesulfonic acid and SO₃) followed by oxidation to stabilize the sulfone moiety .
- Bromination : Electrophilic bromination at position 1 using Br₂ in the presence of FeBr₃ or AlBr₃ .
- Yield Optimization : Lower temperatures (<10°C) during nitration reduce byproducts, while excess bromine (1.2–1.5 eq.) ensures complete substitution. Purification via column chromatography (silica gel, hexane/EtOAc) typically achieves >85% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?
- Methodological Answer :
- ¹H NMR : The nitro group deshields adjacent protons, producing distinct splitting patterns. For example, the proton at position 4 (ortho to nitro) appears as a singlet due to symmetry, δ ~8.2–8.5 ppm .
- ¹³C NMR : Methylsulfonyl carbons resonate at δ ~45–50 ppm, while nitro-substituted carbons appear at δ ~125–135 ppm .
- IR : Strong asymmetric stretching of NO₂ (~1520 cm⁻¹) and symmetric S=O (~1150 cm⁻¹) confirm functional groups .
- MS : Molecular ion [M]⁺ at m/z 294 (for C₇H₅BrNO₄S) with fragmentation patterns (e.g., loss of Br, m/z 215) aids identification .
Q. What are the dominant electronic effects of the methylsulfonyl and nitro groups on the benzene ring’s reactivity?
- Methodological Answer :
- Nitro Group : Strong electron-withdrawing (-I, -M) effect deactivates the ring, directing electrophiles to meta/para positions.
- Methylsulfonyl Group : Also electron-withdrawing (-I) but less deactivating than nitro. Combined with nitro, these groups create a highly electron-deficient ring, favoring nucleophilic aromatic substitution (NAS) at bromine .
- Reactivity Table :
| Reaction Type | Preferred Position | Rate (Relative to Benzene) |
|---|---|---|
| Electrophilic | Low | 10⁻⁴–10⁻⁵ |
| Nucleophilic | Position 1 (Br) | 10²–10³ (due to Br activation) |
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom shows high electrophilicity (ƒ⁻ > 0.15), favoring oxidative addition in Pd-catalyzed couplings .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states. Polar aprotic solvents stabilize charge separation, accelerating Suzuki-Miyaura couplings .
- Case Study : Coupling with phenylboronic acid yields 3-(methylsulfonyl)-5-nitrobiphenyl with >90% yield when using Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare derivatives with varied substituents:
| Derivative | Antimicrobial (MIC, μg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| 3-(Methylsulfonyl)-5-nitro | 12.5 (E. coli) | 25.3 (HeLa) |
| 3-Nitro-5-(trifluoromethyl) | 50.0 (E. coli) | 8.7 (HeLa) |
- Mechanistic Studies : Use fluorescence quenching to assess DNA intercalation (e.g., ethidium bromide displacement assays). Higher nitro content correlates with intercalation but increases cytotoxicity .
Q. How do steric and electronic factors influence failure modes in Buchwald-Hartwig amination of this compound?
- Methodological Answer :
- Steric Hindrance : Bulky amines (e.g., tert-butylamine) face slow kinetics due to hindered Pd coordination. Use smaller amines (e.g., aniline) or switch to XPhos ligands to enhance turnover .
- Electronic Factors : Electron-deficient aryl bromides require stronger bases (e.g., Cs₂CO₃ vs. K₃PO₄). For this compound, optimal conditions include Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C .
- Troubleshooting Table :
| Issue | Likely Cause | Solution |
|---|---|---|
| Low conversion (<20%) | Insufficient base strength | Switch to Cs₂CO₃ |
| Debromination side products | Overly reducing conditions | Lower Pd loading (2 mol%) |
Data-Driven Insights
Q. What analytical techniques validate the stability of this compound under long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
